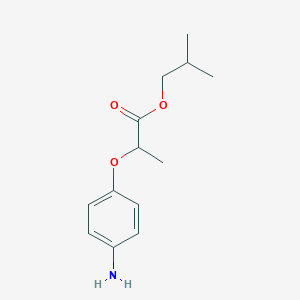
2-Methylpropyl 2-(4-aminophenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl 2-(4-aminophenoxy)propanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
The synthesis of 2-Methylpropyl 2-(4-aminophenoxy)propanoate typically involves the esterification of 2-(4-aminophenoxy)propanoic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester. Industrial production methods may involve continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
2-Methylpropyl 2-(4-aminophenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the ester group to an alcohol. Lithium aluminum hydride (LiAlH₄) is a common reducing agent used for this purpose.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
2-Methylpropyl 2-(4-aminophenoxy)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its ester and amino functional groups.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 2-(4-aminophenoxy)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-(4-aminophenoxy)propanoic acid, which can then interact with biological pathways. The amino group can form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar compounds to 2-Methylpropyl 2-(4-aminophenoxy)propanoate include:
2-Methylpropyl propanoate: Lacks the amino group, making it less versatile in biological applications.
2-(4-Aminophenoxy)propanoic acid: The parent acid of the ester, which has different solubility and reactivity properties.
Isobutyl propanoate: Another ester with a similar structure but different functional groups, leading to different chemical and biological properties.
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
2-methylpropyl 2-(4-aminophenoxy)propanoate |
InChI |
InChI=1S/C13H19NO3/c1-9(2)8-16-13(15)10(3)17-12-6-4-11(14)5-7-12/h4-7,9-10H,8,14H2,1-3H3 |
InChI Key |
YDZYDSYTDZOILR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(C)OC1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


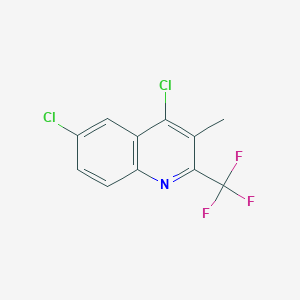
![3-[4-[(3,4-Dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoic acid](/img/structure/B13879261.png)
![5-(3-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13879263.png)
![5-Bromo-3-[(2-chloro-4-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13879273.png)

![Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13879280.png)
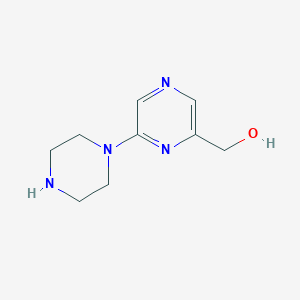
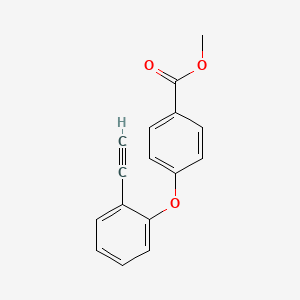
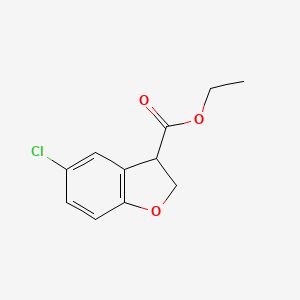


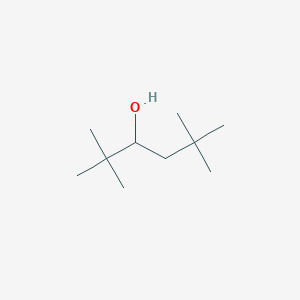
![2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine](/img/structure/B13879324.png)
![N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide](/img/structure/B13879328.png)
